molecular formula C13H13NO3 B5654038 N-(2-methoxyphenyl)-3-methylfuran-2-carboxamide

N-(2-methoxyphenyl)-3-methylfuran-2-carboxamide

Cat. No.: B5654038
M. Wt: 231.25 g/mol
InChI Key: JENQCVPLERTMDF-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-methylfuran-2-carboxamide is an organic compound with a complex structure that includes a methoxyphenyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-methylfuran-2-carboxamide typically involves the reaction of 2-methoxyaniline with 3-methylfuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-methylfuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carboxamide group can produce amines .

Scientific Research Applications

N-(2-methoxyphenyl)-3-methylfuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-methylfuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-3-methylfuran-2-carboxamide is unique due to its specific combination of a methoxyphenyl group and a furan ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9-7-8-17-12(9)13(15)14-10-5-3-4-6-11(10)16-2/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENQCVPLERTMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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